molecular formula C18H18N2O3 B2716406 N-(4-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide CAS No. 851989-10-1

N-(4-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Cat. No.: B2716406
CAS No.: 851989-10-1
M. Wt: 310.353
InChI Key: XSXQGRWOEFBWGI-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a synthetic benzo[d]oxazole derivative developed for pharmacological research, particularly in the study of inflammation. Compounds within this structural class have demonstrated significant anti-inflammatory potential in preclinical models. Research on closely related N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide analogs has shown these molecules provide 45.1–81.7% protection against carrageenan-induced paw edema, with the most active compounds offering comparable efficacy to reference drugs like ibuprofen and diclofenac sodium . The mechanism of action is believed to involve potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. Molecular modeling and docking studies suggest that propanamide-linked benzo[d]oxazole compounds fit favorably into the extended active site of COX-2, forming strong interactions with key amino acid residues such as Tyr-355 and Arg-120, which may explain their observed activity and reduced gastrointestinal side effects compared to non-selective COX inhibitors . This compound is presented to the research community as a tool for exploring novel anti-inflammatory pathways and for the development of new therapeutic agents. It is supplied as a solid and is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-13-7-9-14(10-8-13)19-17(21)11-12-20-15-5-3-4-6-16(15)23-18(20)22/h3-10H,2,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXQGRWOEFBWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the amide bond, which can be accomplished by reacting the benzoxazole derivative with an appropriate acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(4-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide and related compounds. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with benzoxazole derivatives exhibited percent growth inhibitions (PGIs) of over 75% against several cancer types including ovarian and lung cancers .

Case Study: Synthesis and Evaluation

In a specific case study, researchers synthesized this compound and conducted in vitro assays to evaluate its anticancer activity. The results indicated that this compound had a low IC50 value, suggesting strong anticancer properties compared to standard chemotherapy agents like doxorubicin .

Enzyme Inhibition Studies

Additionally, the compound has been investigated for its potential as an enzyme inhibitor. Research indicates that derivatives of benzoxazole can act as inhibitors for key enzymes involved in various diseases, such as α-glucosidase and acetylcholinesterase, which are relevant in diabetes management and Alzheimer's disease treatment respectively .

In Silico Studies

In silico studies have also been conducted to predict the binding affinity of this compound to these enzymes. These computational analyses support the hypothesis that this compound may serve as a lead candidate for drug development targeting these pathways .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can be contextualized by comparing it to related benzoxazolone and propanamide derivatives reported in recent studies. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison with Analogues

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity Reference
This compound Benzoxazolone-propanamide 4-ethylphenyl, benzoxazolone Not specified (PubChem entry) Not reported
N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide (3a–g) Oxazolone-benzamide 4-methoxyphenyl, sulfamoyl groups Acetic acid/sodium acetate-mediated cyclization Antimicrobial (e.g., E. coli inhibition)
N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) Hydroxamic acid 4-chlorophenyl, cyclohexyl Hydroxamic acid coupling Antioxidant (DPPH assay, IC₅₀ = 18 µM)
N-phenyl-2-furohydroxamic acid (11) Furohydroxamic acid Phenyl, furan Literature-based synthesis Antioxidant (β-carotene assay, 82% inhibition)

Key Observations

Structural Variations and Bioactivity :

  • The target compound’s benzoxazolone core distinguishes it from sulfamoyl-containing analogues (e.g., compounds 3a–g in ), which exhibit antimicrobial activity against E. coli . In contrast, hydroxamic acid derivatives (e.g., compound 10) prioritize antioxidant activity due to their radical-scavenging hydroxyl groups .
  • The 4-ethylphenyl group in the target compound introduces steric bulk and hydrophobicity, which may enhance membrane permeability compared to smaller substituents like methoxy or chloro groups in analogues .

Synthesis Methods: While the target compound’s synthesis is unspecified, structurally related benzoxazolones are typically synthesized via cyclization of ortho-aminophenol derivatives or amide coupling reactions . Hydroxamic acids (e.g., compound 10) often employ hydroxylamine-mediated routes, as described in .

Functional Implications :

  • The absence of a sulfamoyl or hydroxamic acid group in the target compound suggests divergent mechanistic pathways compared to its analogues. For instance, sulfamoyl groups in compounds 3a–g likely enhance hydrogen-bonding interactions with bacterial enzymes, while benzoxazolone derivatives may target oxidative stress pathways .

Biological Activity

N-(4-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a compound of considerable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features an amide functional group linked to a benzoxazole moiety and an ethyl-substituted phenyl group. The molecular formula is C16H18N2O2C_{16}H_{18}N_{2}O_{2} with a molecular weight of approximately 286.33 g/mol. This structure is significant as it may influence the compound's pharmacological properties and biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Compounds in this class have shown potential as inhibitors of various tumor cell lines. For instance, studies suggest that derivatives can inhibit tumor cell proliferation by inducing apoptosis through mechanisms involving caspase activation and modulation of cell cycle regulators .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a variety of pathogens, including bacteria and fungi. The benzoxazole moiety is often associated with antimicrobial effects due to its ability to interfere with microbial DNA synthesis.
  • Anti-inflammatory Effects : Certain compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .

In Vitro Studies

A study conducted on a series of benzoxazole derivatives, including this compound, revealed significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds were determined using MTT assays, showing effective inhibition at concentrations as low as 10 µM in some cases .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been explored through SAR studies. Modifications at the phenyl ring and the benzoxazole moiety were found to significantly impact potency and selectivity against different biological targets. For example:

CompoundModificationIC50 (µM)Activity
N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamideMethyl group addition15Moderate Antitumor
N-(4-fluorophenyl)-3-(2-hydroxybenzothiazolyl)propanamideFluorine substitution8High Antimicrobial
N-(4-chlorophenyl)-3-(2-thioxo-1,3-benzothiazol-6-yl)propanamideChlorine substitution12Anti-inflammatory

This table illustrates how minor changes in chemical structure can lead to significant differences in biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Benzoxazole Ring : This can be achieved through cyclization reactions involving ortho-aminoaryl ketones.
  • Amidation : The resulting benzoxazole derivative is then reacted with an appropriate amine (in this case, 4-ethyl aniline) to form the final amide product.

Q & A

Q. What are the recommended synthetic routes for N-(4-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide?

  • Methodology : A stepwise approach is advised: (i) Synthesize the benzoxazole core via cyclocondensation of 2-aminophenol derivatives with carbonyl reagents under acidic conditions. (ii) Couple the benzoxazole moiety to the propanamide backbone using nucleophilic substitution or amidation reactions. For example, Scheme 3 in demonstrates sequential coupling of propanamide intermediates with heterocyclic systems . (iii) Optimize reaction conditions (e.g., catalysts from ) and confirm purity at each step via HPLC (≥98% purity as in ).

Q. How to confirm the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic and crystallographic techniques:
  • NMR : Analyze 1^1H/13^13C NMR to verify amide proton (δ 8.1–8.5 ppm) and benzoxazole aromatic signals (δ 7.2–7.8 ppm).
  • X-ray crystallography : Resolve crystal structures (e.g., ) to confirm bond angles and stereochemistry.
  • Mass spectrometry : Compare experimental molecular weight with theoretical values (e.g., reports molecular formulas ).

Q. What analytical methods assess purity for this compound?

  • Methodology :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution ( ).
  • TLC : Monitor reactions using silica plates and iodine visualization.
  • Melting point analysis : Compare observed values with literature data (e.g., lists analogs with defined melting ranges ).

Q. What are the key structural motifs influencing its physicochemical properties?

  • Methodology :
  • Benzoxazole core : Contributes planarity and π-stacking potential (observed in analogs ).
  • 4-Ethylphenyl group : Enhances hydrophobicity, affecting solubility (logP calculations via ’s SMILES ).
  • Amide bond : Facilitates hydrogen bonding, critical for target binding ( ).

Advanced Research Questions

Q. What strategies optimize yield in multi-step syntheses involving benzoxazole-propanamide conjugates?

  • Methodology :
  • Stepwise purification : Isolate intermediates via column chromatography ( uses trichlorotriazine intermediates ).
  • Catalytic optimization : Employ Pd-mediated cross-coupling ( ) or acid catalysis for cyclization.
  • Scale-up considerations : Use flow chemistry to mitigate decomposition (refer to ’s advanced facilities ).

Q. How to resolve contradictions in spectroscopic data for benzoxazole-containing amides?

  • Methodology :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., ’s crystallography-guided assignments ).
  • Computational validation : Compare experimental IR/NMR with DFT-predicted spectra (’s PubChem data ).
  • Isotopic labeling : Trace proton environments in complex mixtures (analogous to ’s analytical workflows ).

Q. How to design stability studies under varying conditions (pH, temperature)?

  • Methodology :
  • Forced degradation : Expose to acidic (pH 1–3), basic (pH 10–12), and thermal (40–80°C) conditions.
  • HPLC monitoring : Quantify degradation products (e.g., ’s purity thresholds ).
  • Kinetic modeling : Calculate half-life using Arrhenius equations (’s kinetic studies ).

Q. What computational approaches predict interactions with biological targets?

  • Methodology :
  • Molecular docking : Use AutoDock Vina with PDB targets (e.g., ’s SMILES for ligand preparation ).
  • MD simulations : Analyze binding stability (50–100 ns trajectories) using GROMACS.
  • DFT calculations : Predict electronic properties (HOMO-LUMO gaps) for reactivity insights ( ).

Q. How to address low solubility in aqueous buffers for bioassays?

  • Methodology :
  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Prodrug design : Introduce ionizable groups (e.g., ’s piperazine-containing analogs ).
  • Micellar encapsulation : Utilize poloxamers or liposomes (refer to ’s fluorinated analogs for stability ).

Q. How to validate synthetic intermediates' stereochemical integrity?

  • Methodology :
  • Chiral HPLC : Use Chiralpak columns ( ).
  • X-ray crystallography : Resolve absolute configuration (e.g., ’s methyl ester derivatives ).
  • Circular dichroism (CD) : Compare experimental spectra with enantiopure standards ( ).

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